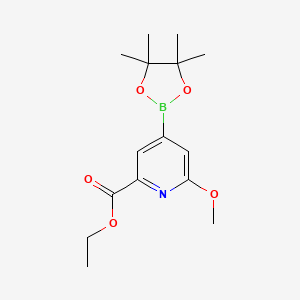

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester

CAS No.: 2096337-57-2

Cat. No.: VC11722209

Molecular Formula: C15H22BNO5

Molecular Weight: 307.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2096337-57-2 |

|---|---|

| Molecular Formula | C15H22BNO5 |

| Molecular Weight | 307.15 g/mol |

| IUPAC Name | ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C15H22BNO5/c1-7-20-13(18)11-8-10(9-12(17-11)19-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3 |

| Standard InChI Key | IWIPJHIUADMVPW-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)OC)C(=O)OCC |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Ethoxycarbonyl-6-methoxypyridine-4-boronic acid pinacol ester features a pyridine core substituted at the 2-, 4-, and 6-positions with ethoxycarbonyl, boronic acid pinacol ester, and methoxy groups, respectively. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid group, preventing undesired protodeboronation while maintaining reactivity in cross-coupling reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 2096337-57-2 |

| Molecular Formula | C₁₅H₂₂BNO₅ |

| Molecular Weight | 307.15 g/mol |

| IUPAC Name | Ethyl 6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate |

| Storage Conditions | Dry, cool environment |

| Solubility | Organic solvents (e.g., THF, DMF) |

The compound’s boronic ester group enables selective bond formation with aryl halides or triflates under palladium catalysis, while the electron-withdrawing ethoxycarbonyl and methoxy substituents modulate the pyridine ring’s electronic properties for regioselective transformations .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis typically begins with functionalization of pyridine derivatives. A common route involves:

-

Lithiation-Borylation: Direct borylation of 2-ethoxycarbonyl-6-methoxypyridine using lithium bases (e.g., LDA) followed by treatment with pinacol boronate reagents.

-

Cross-Coupling Precursors: Intermediate 4-bromo-2-ethoxycarbonyl-6-methoxypyridine undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts .

Key Reaction Parameters:

-

Temperature: -78°C to 80°C (dependent on step)

-

Catalysts: Pd(dppf)Cl₂, Pd(PPh₃)₄

-

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Purification Techniques

Purification employs flash chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures. Analytical validation via HPLC and NMR ensures >95% purity, critical for pharmaceutical applications .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a key partner in constructing biaryl systems. For example, coupling with 5-bromo-2-fluorophenyl derivatives under Pd(OAc)₂/XPhos catalysis yields intermediates for kinase inhibitors .

Reaction Optimization Insights:

-

Base: K₂CO₃ or Cs₂CO₃

-

Ligands: SPhos, XPhos

-

Microwave-assisted conditions reduce reaction times to <1 hour.

Pharmaceutical Intermediates

The boronic ester’s stability and reactivity make it invaluable in synthesizing:

-

Oncology Agents: EGFR and ALK inhibitors, where the pyridine moiety enhances target binding .

-

Antivirals: Incorporation into protease inhibitor scaffolds for hepatitis C and HIV.

Case Study: In the synthesis of NVP-HSP990 (a heat shock protein 90 inhibitor), this boronic ester enabled efficient installation of the pyridine core, achieving a 72% yield in the pivotal coupling step .

Recent Research Advancements

Catalyst Innovations

Recent studies demonstrate that N-heterocyclic carbene (NHC) palladium complexes enhance coupling efficiency with sterically hindered partners, achieving turnover numbers (TON) >10,000 .

Flow Chemistry Applications

Continuous-flow systems utilizing immobilized catalysts (e.g., Pd@SiO₂) enable gram-scale synthesis with 90% yield and <0.5 ppm residual palladium, addressing pharmaceutical industry demands .

Computational Modeling

Density functional theory (DFT) studies reveal the boronic ester’s oxidative addition pathway proceeds via a concerted metalation-deprotonation mechanism, guiding ligand design for improved selectivity.

Industrial-Scale Production Considerations

Cost-Effective Synthesis

Bulk production employs:

-

Solvent Recycling: THF recovery via distillation (≥98% purity)

-

Catalyst Recovery: Pd scavengers (e.g., SiliaBond Thiol) reduce metal waste .

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume